

Comparative Safety Profile of Compound X in Preclinical Animal Models

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Compound of Interest

Compound Name: Ac32Az19

Cat. No.: B12414106

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This guide provides a comparative analysis of the non-clinical safety profile of Compound X, a novel therapeutic agent, against a standard reference compound (Compound Y). The data presented herein is derived from a comprehensive suite of in vivo toxicological studies designed to assess the safety and tolerability of Compound X in multiple species.

I. Comparative Toxicity Data

The following table summarizes the key toxicology findings for Compound X in comparison to Compound Y, highlighting its favorable safety profile.

Parameter	Compound X	Compound Y (Reference)	Study Species
Acute Toxicity (LD50)	> 2000 mg/kg	500 mg/kg	Rat, Oral
No-Observed-Adverse-Effect Level (NOAEL)	100 mg/kg/day	25 mg/kg/day	Dog, 28-day Oral
Target Organ Toxicity	No target organs identified	Liver, Kidney	Rat, 90-day Oral
Genotoxicity (in vivo Micronucleus Test)	Negative	Not Applicable	Mouse
Cardiovascular Safety (QTc Prolongation)	No significant effect	Moderate QTc prolongation	Dog, Telemetry

II. Experimental Protocols

A. Acute Oral Toxicity Study (Up-and-Down Procedure - UDP)

- Species/Strain: Sprague-Dawley Rats
- Method: The study was conducted in accordance with OECD Guideline 425. A single dose of Compound X was administered orally to a single female rat. The outcome (survival or death) determined the dose for the next animal, which was adjusted up or down by a factor of 3.2. This sequential dosing continued until the stopping criteria were met.
- Observations: Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing. A gross necropsy was performed on all animals at the end of the study.

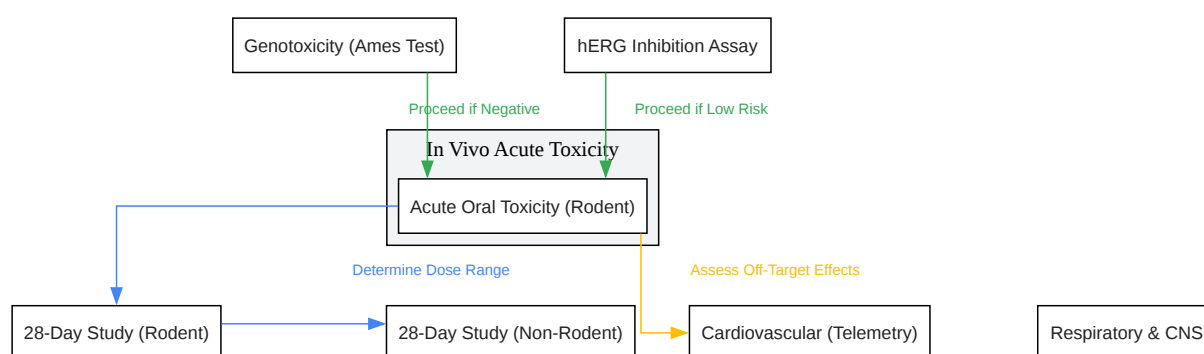
B. 28-Day Repeated Dose Oral Toxicity Study

- Species/Strain: Beagle Dogs
- Method: Compound X was administered orally via capsule once daily for 28 consecutive days to three groups of dogs at doses of 25, 50, and 100 mg/kg/day. A control group

received a placebo.

- Endpoints: Daily clinical observations, weekly body weight and food consumption, ophthalmology, electrocardiography, clinical pathology (hematology, coagulation, and serum chemistry), and gross and microscopic pathology.

III. Visualized Experimental Workflow



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Caption: Tiered approach to non-clinical safety assessment.

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